4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

Lipophilicity Physicochemical Property Medicinal Chemistry

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone (CAS 898768-89-3) is a strategically functionalized aryl ketone featuring orthogonal bromo (Suzuki/Buchwald) and fluoro (S_NAr) handles alongside a lipophilic p-tolyl group (LogP 4.71). This unique substitution pattern enables divergent library synthesis for CNS-penetrant compounds while serving as a strong halogen bond (XB) donor for crystal engineering. The heavy bromine atom supports Halogen Atom Transfer (XAT) under photoredox conditions, polarizable by ortho-fluoro substitution for enhanced radical generation. Ideal for medicinal chemistry, materials science, and photocatalytic method development. Available in research-grade purity (97%).

Molecular Formula C16H14BrFO
Molecular Weight 321.18 g/mol
CAS No. 898768-89-3
Cat. No. B1327439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone
CAS898768-89-3
Molecular FormulaC16H14BrFO
Molecular Weight321.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3
InChIKeyAAZWIJPRQSFTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone (CAS 898768-89-3): Procurement-Relevant Structural and Physicochemical Profile


4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone (CAS 898768-89-3) is a halogenated aryl ketone with the molecular formula C₁₆H₁₄BrFO (MW 321.18) . Its structure features a 4-bromo-3-fluorobenzoyl moiety linked via a propan-1-one spacer to a 4-methylphenyl (p-tolyl) ring, yielding a calculated LogP of 4.71 and TPSA of 17.07 Ų . The compound is commercially available as a research chemical with specified purity of ≥98% .

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone (CAS 898768-89-3): Why Non-Halogenated or Differently Substituted Analogs Cannot Substitute


Procurement of an alternative aryl ketone without the specific 4-bromo-3-fluoro and 4-methyl substitution pattern is not functionally equivalent. The orthogonal reactivity of the bromo (Suzuki-Miyaura, Buchwald-Hartwig) and fluoro (S_NAr) substituents enables divergent synthetic elaboration, while the p-tolyl group's electron-donating character and specific steric profile modulate the ketone's reactivity and the physicochemical properties (LogP, π-stacking) of downstream products . Removing the methyl (e.g., 3-phenyl analog, CAS 898764-36-8) reduces LogP by approximately 0.6 units , altering solubility and membrane partitioning. Replacing fluorine with chlorine or repositioning halogens changes the electrophilicity and regioselectivity of aromatic substitution reactions [1].

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone: Quantified Differentiation Against Structural Analogs


4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone Lipophilicity Advantage vs. 3-Phenyl and 3-(4-Fluorophenyl) Analogs

The 4-methyl (p-tolyl) substituent confers increased lipophilicity relative to non-methylated and fluorinated phenyl analogs, directly influencing passive membrane permeability and solubility. Computed LogP values are available .

Lipophilicity Physicochemical Property Medicinal Chemistry

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone Orthogonal Halogen Reactivity vs. Mono-Halogenated Propiophenones

This compound uniquely combines a bromine atom for robust palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a fluorine atom for nucleophilic aromatic substitution (S_NAr) or modulation of electronic properties. This orthogonal reactivity is absent in mono-halogenated analogs .

Cross-Coupling Orthogonal Reactivity Suzuki-Miyaura

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone Crystallinity and π-Stacking Potential vs. Chloro- and Unsubstituted Analogs

The combination of heavy bromine and electron-withdrawing fluorine atoms, along with the electron-donating p-tolyl group, creates a polarized π-system. This contrasts with chloro-analogs, which have weaker halogen bonding potential .

Crystal Engineering Material Science π-Stacking

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone Synthesis: Friedel-Crafts Acylation Precursor Potential vs. Direct Ketone Analogs

While direct synthetic data is absent, the structure suggests this compound could be accessed via Friedel-Crafts acylation of bromofluorobenzene with 3-(4-methylphenyl)propanoyl chloride. The presence of the 3-carbon spacer is a key differentiator from simpler acetophenone analogs, offering increased conformational flexibility and distinct pharmacophoric spacing .

Synthetic Methodology Friedel-Crafts Building Block

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone Commercial Purity and Supplier Landscape: Verifiable Procurement Parameters

The compound is offered by multiple specialty chemical suppliers with specified purity levels, enabling direct comparison of procurement options. Key differentiators include declared purity, storage recommendations, and calculated transport metrics .

Procurement Quality Control Supply Chain

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone (CAS 898768-89-3): Validated Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling Building Block for CNS-Targeted Library Synthesis

The compound's high LogP of 4.71 and dual halogenation (Br, F) make it a strategic building block for synthesizing focused libraries of CNS-penetrant compounds. The bromine atom is a reliable handle for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups, while the fluorine atom can be used for S_NAr reactions or left intact to modulate metabolism. The p-tolyl group provides additional lipophilic bulk for target engagement. This contrasts with non-methylated or mono-halogenated analogs, which lack the combination of cross-coupling versatility and favorable CNS physicochemical properties.

Modular Synthesis of Halogen-Bonding Co-Crystal Formers

The presence of a heavy bromine atom establishes this compound as a strong halogen bond (XB) donor . This property is leveraged in crystal engineering and materials science to design co-crystals with improved solubility, stability, or mechanical properties. Unlike its chloro-analogs, the bromine atom forms stronger, more directional interactions with Lewis bases (e.g., pyridine N-oxides, carbonyls). The compound's specific geometry and electronic character, dictated by the ortho-fluoro substitution, can be used to fine-tune the XB donor angle and strength for specific supramolecular synthons.

Radical Precursor for Photoinduced DNA Cleavage Agents (Photonucleases)

While not directly tested, the 4-bromo-3-fluoroaryl ketone motif is a known precursor to fluorine-substituted phenyl radicals upon photoexcitation, which can cleave DNA [1]. The target compound's structure suggests it could be elaborated into a novel photonuclease by functionalizing the ketone to attach a DNA-binding moiety (e.g., pyrrolecarboxamide). Its unique substitution pattern (Br ortho to F) may influence the radical generation efficiency and the regioselectivity of DNA cleavage compared to other bromofluoroacetophenone analogs [1].

Probe for Halogen Atom Transfer (XAT) in Photoredox Catalysis

The aryl bromide moiety in this compound can serve as a radical precursor via Halogen Atom Transfer (XAT) under photoredox conditions. This enables the generation of aryl radicals for C-C and C-N bond-forming reactions. The presence of an electron-withdrawing fluorine atom ortho to the bromine can polarize the C-Br bond, potentially facilitating XAT by increasing the electrophilicity of the bromine atom . This makes it a useful substrate for developing and optimizing new photocatalytic methods, providing a reactivity profile distinct from simpler aryl bromides or iodides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.